molecular formula C8H6FNO2S B13447858 2-Fluoro-5-(methylsulfonyl)benzonitrile

2-Fluoro-5-(methylsulfonyl)benzonitrile

Cat. No.: B13447858
M. Wt: 199.20 g/mol
InChI Key: RHQWETNDQQGCLH-UHFFFAOYSA-N
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Description

2-Fluoro-5-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C8H6FNO2S It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the second position and a methylsulfonyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(methylsulfonyl)benzonitrile typically involves the introduction of the fluorine and methylsulfonyl groups onto a benzonitrile scaffold. One common method includes the nucleophilic aromatic substitution of a suitable precursor, such as 2-fluoro-5-nitrobenzonitrile, followed by reduction and sulfonylation reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and precise control of temperature, pressure, and reagent addition are critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methylsulfonyl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Reduction: Formation of 2-Fluoro-5-(methylsulfonyl)benzylamine.

    Oxidation: Formation of 2-Fluoro-5-(methylsulfonyl)benzenesulfone.

Scientific Research Applications

2-Fluoro-5-(methylsulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methylsulfonyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine and methylsulfonyl groups can influence the compound’s binding affinity and selectivity, as well as its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylbenzonitrile: Lacks the methylsulfonyl group, which can affect its reactivity and applications.

    2-Fluoro-5-formylbenzonitrile: Contains a formyl group instead of a methylsulfonyl group, leading to different chemical properties and uses.

    3-Fluoro-5-(methylsulfonyl)benzonitrile:

Uniqueness

2-Fluoro-5-(methylsulfonyl)benzonitrile is unique due to the specific positioning of the fluorine and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C8H6FNO2S

Molecular Weight

199.20 g/mol

IUPAC Name

2-fluoro-5-methylsulfonylbenzonitrile

InChI

InChI=1S/C8H6FNO2S/c1-13(11,12)7-2-3-8(9)6(4-7)5-10/h2-4H,1H3

InChI Key

RHQWETNDQQGCLH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)C#N

Origin of Product

United States

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